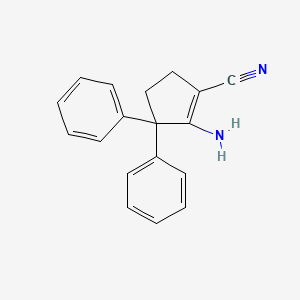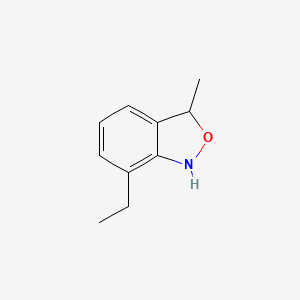
2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide is a complex organic compound that features multiple functional groups, including aziridine rings, thiazole, sulfonamide, and azo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as aziridine derivatives, thiazole derivatives, and azo compounds. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include aziridine, thiazole, sulfonamide, and azo coupling agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization to scale up the production efficiently.
化学反应分析
Types of Reactions
2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the azo groups or other reducible functionalities.
Substitution: The aziridine rings and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: It may have potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may find applications in the development of new materials, dyes, or catalysts.
作用机制
The mechanism of action of 2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide depends on its specific application. For example, if used as an anticancer agent, it may interact with cellular targets such as DNA or proteins, leading to cell death. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
Similar compounds to 2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide include other aziridine-containing compounds, thiazole derivatives, and azo compounds.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. Compared to other similar compounds, it may exhibit distinct reactivity, stability, and biological activity, making it a valuable compound for further research and development.
属性
CAS 编号 |
30311-49-0 |
|---|---|
分子式 |
C29H29N9O5S3 |
分子量 |
679.8 g/mol |
IUPAC 名称 |
2,2,2-tris(aziridin-1-yl)-N-[4-[[4-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]diazenyl]phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C29H29N9O5S3/c39-27(29(36-14-15-36,37-16-17-37)38-18-19-38)31-21-5-9-25(10-6-21)45(40,41)34-24-3-1-22(2-4-24)32-33-23-7-11-26(12-8-23)46(42,43)35-28-30-13-20-44-28/h1-13,20,34H,14-19H2,(H,30,35)(H,31,39) |
InChI 键 |
HGDCEIFGXOXKLX-UHFFFAOYSA-N |
规范 SMILES |
C1CN1C(C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)(N6CC6)N7CC7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one](/img/structure/B15196254.png)

![Bis(1-adamantyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15196263.png)


